2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine ring bearing a 3-chlorophenyl group. The 3-chlorophenylpiperazine moiety is a critical pharmacophore in medicinal chemistry, often associated with receptor-binding affinity (e.g., serotonin receptors) and metabolic stability .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXAPAUNNFDGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives. One common method includes the following steps:
Formation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.
Coupling with Quinoxaline: The 3-chlorophenylpiperazine is then reacted with a quinoxaline derivative under specific conditions, such as using a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, also known as C18H17ClN4, has a molecular weight of 324.81 and a CAS number of 241146-70-3 . Research indicates its potential applications in various scientific fields, particularly in medicinal chemistry.
Antiplasmodial Activity
Quinoxaline derivatives, including those with arylaminoalcohol substitutions, have demonstrated antimalarial activity . Studies have reported that quinoxaline 1,4-di-N-oxide derivatives exhibit superior antimalarial activity compared to reduced quinoxalines . The most active compound in one study was 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide, which had an IC50 value of 0.05 µM against P. falciparum . Further research in this area could explore the antiplasmodial potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline and related compounds.
Antifungal Activity
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their ability to inhibit drug efflux activity in Candida albicans . These derivatives were prepared via a Buchwald–Hartwig cross-coupling reaction and evaluated as inhibitors of CaCdr1p and CaMdr1p transporters . In initial screenings, many of these compounds showed dual inhibition of CaCdr1p and CaMdr1p, suggesting potential as antifungal agents .
Glaucoma Management
While not directly related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, advancements in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications . These techniques, such as the iStent infinite and Durysta intracameral implants, aim to alleviate adverse effects associated with traditional treatments like latanoprost and timolol . Such approaches may benefit patients experiencing allergic reactions or discomfort from eye drops .
Neurological Disorders and COVID-19 Vaccination
A multicenter case-control study (COVIVAX) assessed the association between COVID-19 vaccination and the risk of common neurological disorders . The study found no increased risk of developing new neurological disorders following COVID-19 vaccination and even suggested a potential protective effect of multiple doses against stroke in individuals over 60 years with pre-existing conditions .
Other potential applications
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights key structural analogs of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, focusing on substituents and physicochemical properties:
Key Observations :
- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor interaction compared to analogs with electron-withdrawing groups (e.g., 4-bromophenylsulfonyl in Compound 22) or smaller substituents (e.g., allyl in ) .
- Synthetic Yields : Derivatives like ND-7 and ND-8 () show moderate yields (38–58%), suggesting synthetic challenges in introducing bulky substituents .
PI3Kα Inhibition () :
- Compound 22: Exhibits nanomolar PI3Kα inhibition (IC₅₀ = 40 nM), attributed to the 4-bromophenylsulfonyl group enhancing hydrophobic interactions with the kinase active site .
- Compound 41 : Higher potency (IC₅₀ = 24 nM) due to the 4-methoxyphenylsulfonyl group, which improves binding efficiency .
- Implication for Target Compound: The absence of a sulfonyl group in 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline may reduce kinase affinity compared to these analogs.
Antipsychotic Potential () :
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline (78): A precursor to antipsychotic agents, highlighting the therapeutic relevance of piperazinylquinoxalines .
- Target Compound : The 3-chlorophenyl group may enhance 5-HT2A receptor antagonism, similar to compounds in (Ki = 15–46 nM for 5-HT2A) .
Spectroscopic and Analytical Data
- NMR Trends : Analogs like ND-7 () show characteristic ¹H-NMR shifts for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.1 ppm), consistent with the target compound’s expected spectral profile .
- IR Data : Carbonyl stretches (e.g., 1715 cm⁻¹ in ND-7) differentiate acetyl-substituted derivatives from the target compound’s simpler piperazine linkage .
Biological Activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of quinoxaline derivatives with piperazine in the presence of appropriate catalysts. Various synthetic routes have been explored to optimize yield and purity, including Buchwald-Hartwig cross-coupling reactions .
Antimicrobial Activity
Research has shown that derivatives of quinoxaline, including 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains using the tube dilution technique. For example, certain derivatives displayed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| 3 | E. coli | 16 | Ciprofloxacin | 8 |
| 8 | S. aureus | 32 | Fluconazole | 16 |
| 12 | C. albicans | 64 | Fluconazole | 32 |
Anticancer Activity
The anticancer potential of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline has been evaluated against several cancer cell lines. Notably, studies reported IC50 values indicating potent cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. For instance, one study found that a related compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL for these respective cell lines, demonstrating superior activity compared to doxorubicin .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|---|
| VIIIc | HCT-116 | 1.9 | Doxorubicin | 3.23 |
| VIIIa | MCF-7 | 2.3 | Doxorubicin | 3.23 |
The mechanism by which quinoxaline derivatives exert their biological effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and microbial resistance. Molecular docking studies indicate that these compounds may interact effectively with target proteins involved in cell proliferation and antibiotic resistance mechanisms .
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:
- Antimicrobial Resistance : A study focused on the efficacy of quinoxaline derivatives against multidrug-resistant strains of Candida albicans. The results indicated that specific derivatives could inhibit drug efflux pumps, enhancing their antimicrobial effectiveness .
- Cancer Therapy : In a preclinical study involving human tumor xenografts in mice, treatment with a related quinoxaline derivative resulted in significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Q & A
What are the established synthetic routes for 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline, and how can reaction conditions be optimized?
Basic
The synthesis typically involves a condensation reaction between o-phenylenediamine derivatives and diketones or α-keto acids. A common approach is reacting 1-(3-chlorophenyl)piperazine with quinoxaline precursors under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Catalysts like acetic acid or p-toluenesulfonic acid may enhance yield. Optimization can be achieved via factorial design, varying parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants .
Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for confirming molecular structure and purity . Single-crystal X-ray diffraction is critical for resolving stereochemistry and intermolecular interactions. For example, Hoong-Kun Fun et al. (2011) demonstrated the use of X-ray crystallography to analyze analogous quinoline-piperazine hybrids, achieving a data-to-parameter ratio of 16.7 and R factor of 0.061 .
How can researchers design in vitro assays to evaluate the biological activity of this compound?
Intermediate
Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement studies . Cytotoxicity can be assessed via MTT assays on cancer cell lines, while antimicrobial activity may involve broth microdilution methods against Gram-positive/negative bacteria . Ensure consistency in assay conditions (e.g., pH, incubation time) to minimize variability.
How can contradictory data in reported biological activities be systematically addressed?
Advanced
Contradictions often arise from differences in assay protocols, compound purity, or cell line specificity. To resolve discrepancies:
- Validate purity using HPLC and elemental analysis.
- Replicate studies under standardized conditions (e.g., OECD guidelines for cytotoxicity ).
- Perform meta-analyses of published data to identify confounding variables, such as solvent effects (DMSO vs. saline) .
What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
Advanced
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target receptors like 5-HT₁A or D₂ . Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes. For example, Kaur et al. (2010) optimized piperazine-linked quinoxalines by modifying substituents on the phenyl ring to enhance selectivity . Validate predictions with in vitro binding assays .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Advanced
Crystallization difficulties often stem from conformational flexibility of the piperazine ring. Strategies include:
- Slow evaporation using mixed solvents (e.g., dichloromethane/hexane).
- Seeding with analogous crystals .
- Temperature-controlled crystallization to stabilize polymorphs. Refinement software (e.g., SHELXL) can resolve disorder in the final structure .
How can factorial design be applied to optimize the synthesis yield and reproducibility?
Advanced
A 2³ factorial design can test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example:
| Factor | Low Level | High Level |
|---|---|---|
| X₁ (°C) | 80 | 120 |
| X₂ (mol%) | 5 | 15 |
| X₃ (h) | 6 | 12 |
Statistical tools (ANOVA) identify significant interactions. This approach was validated in optimizing quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
